molecular formula C19H20Br2N6O4S B1675890 Macitentan CAS No. 441798-33-0

Macitentan

Cat. No.: B1675890
CAS No.: 441798-33-0
M. Wt: 588.3 g/mol
InChI Key: JGCMEBMXRHSZKX-UHFFFAOYSA-N
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Description

Macitentan is a dual endothelin receptor antagonist (ERA) approved globally for the treatment of pulmonary arterial hypertension (PAH). It selectively inhibits both endothelin-A (ETA) and endothelin-B (ETB) receptors, mitigating vasoconstriction, vascular remodeling, and inflammation driven by endothelin-1 (ET-1) . The drug is administered once daily (10 mg) and is metabolized to an active metabolite, ACT-132577, which retains 20% of the parent compound’s potency . Clinical trials, including the pivotal SERAPHIN study, demonstrated this compound’s efficacy in reducing morbidity and mortality, improving hemodynamics, and delaying disease progression in PAH patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Macitentan is synthesized through a multi-step process involving several key reactions. The synthesis begins with the preparation of the core pyrimidine structure, followed by the introduction of various substituents to achieve the final compound. Key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines.

    Bromination: Introduction of bromine atoms at specific positions on the aromatic rings.

    Etherification: Formation of ether linkages through reactions with appropriate alcohols.

    Sulfonamide Formation: Introduction of the sulfonamide group through reaction with sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process is carried out in large reactors with stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Macitentan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Macitentan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Primarily used in clinical research for the treatment of pulmonary arterial hypertension. It is also being explored for potential use in other cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals targeting endothelin receptors

Mechanism of Action

Macitentan exerts its effects by blocking the endothelin receptors ETA and ETB. Endothelin is a potent vasoconstrictor that binds to these receptors, leading to increased intracellular calcium levels and subsequent vasoconstriction. By antagonizing these receptors, this compound reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .

Comparison with Similar Compounds

Pharmacokinetic and Receptor-Binding Properties

Macitentan distinguishes itself from other ERAs through its prolonged receptor occupancy and enhanced tissue penetration . Preclinical studies reveal that this compound’s dissociation half-life from ETA receptors is 17 minutes, compared to 1.5 minutes for bosentan, leading to sustained receptor blockade . This "insurmountable antagonism" ensures efficacy even in high ET-1 environments, such as diseased pulmonary vasculature .

Tissue Distribution :

  • In rat models, this compound achieved 4-fold higher concentrations in lung tissue and 2-fold higher concentrations in the right ventricle compared to bosentan, attributed to its lipophilicity and tissue-targeting design .
  • This superior tissue penetration correlates with greater attenuation of pathological gene expression (e.g., collagen and fibronectin) in cardiac remodeling .

Metabolism and Half-Life :

  • This compound’s active metabolite, ACT-132577, contributes to its prolonged activity (effective half-life: ~16 hours), whereas bosentan requires twice-daily dosing due to shorter half-life .

Efficacy in Preclinical and Clinical Studies

Preclinical Superiority Over Bosentan :

  • In bleomycin-induced pulmonary hypertension (PH) rats, this compound (100 mg/kg/day) reduced mean pulmonary arterial pressure (mPAP) by 58%, outperforming bosentan (300 mg/kg/day; 62% reduction) despite lower plasma concentrations .
  • This compound normalized right ventricular (RV) gene expression (e.g., Nppa, Col1a1), while bosentan showed partial effects .

Clinical Outcomes :

  • SERAPHIN Trial : this compound reduced risk of morbidity/mortality by 45% (10 mg dose) versus placebo, with sustained benefits over 3.5 years . Bosentan’s landmark BREATHE-1 trial showed a 23% risk reduction but lacked long-term mortality data .
  • In contrast, bosentan requires dose adjustments when combined with CYP3A4 substrates (e.g., sildenafil) due to induction interactions .

Adverse Events (AEs) :

  • Peripheral edema (19.5% vs. 23.5% placebo) and anemia (16.2% vs.
  • Bosentan is associated with higher rates of liver enzyme abnormalities, while ambrisentan carries risks of peripheral edema and nasal congestion .

Drug-Drug Interaction Profile

  • No dose adjustment is required with sildenafil (CYP3A4 substrate); this compound increased sildenafil exposure by only 15–26% .

Biological Activity

Macitentan is a dual endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile have been extensively studied, providing insights into its biological activity.

This compound selectively inhibits the endothelin-1 (ET-1) receptors, specifically the ET_A and ET_B subtypes. ET-1 plays a significant role in the pathophysiology of PAH by promoting vasoconstriction and vascular remodeling through activation of these receptors. By blocking ET-1 from binding to its receptors, this compound reduces pulmonary vascular resistance and improves hemodynamics in patients with PAH .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : this compound is absorbed orally, with maximum plasma concentrations (C_max) typically reached around 8 hours post-administration. However, this can extend up to 30 hours at higher doses .
  • Bioavailability : Estimated at 74%, though not experimentally determined .
  • Volume of Distribution : The apparent volume of distribution ranges from 40 to 50 L, indicating extensive tissue distribution .
  • Protein Binding : Over 99% of this compound is bound to plasma proteins, primarily albumin .
  • Metabolism : It is metabolized mainly through oxidative depropylation into an active metabolite (ACT-132577), which has a longer half-life than this compound itself .

Randomized Controlled Trials

This compound's efficacy has been demonstrated in several randomized controlled trials:

  • SERAPHIN Trial : This pivotal study showed that this compound significantly improved health-related quality of life (HRQoL) scores compared to placebo. At six months, patients receiving 10 mg of this compound exhibited improvements in seven out of eight domains measured by the SF-36 questionnaire .
  • MUSIC Trial : Although primarily aimed at idiopathic pulmonary fibrosis (IPF), this trial indicated that long-term exposure to this compound was well tolerated. It also suggested potential benefits in preventing lung fibrosis based on animal models .
  • Meta-analysis : A comprehensive meta-analysis involving seven randomized trials demonstrated that this compound effectively decreased pulmonary vascular resistance (PVR) and improved cardiac index in patients with PAH .

Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Adverse Events : Commonly reported adverse events include dyspnea, nasopharyngitis, and worsening PAH symptoms. In a real-world study involving Korean patients, these events occurred in approximately 5% and 3% of participants, respectively .
  • Long-term Tolerability : Studies have shown that this compound is generally well tolerated over extended periods, with a low incidence of serious adverse effects reported .

Case Study Insights

A case study involving patients with PAH highlighted the significant improvement in exercise capacity and overall functional class after initiating treatment with this compound. Patients reported enhanced quality of life metrics and reduced hospitalization rates due to PAH-related complications.

Summary Table of Key Findings

ParameterValue/Description
MechanismDual ETA/ETB receptor antagonist
BioavailabilityEstimated at 74%
C_max~8 hours (up to 30 hours at higher doses)
Volume of Distribution40-50 L
Protein Binding>99% (primarily albumin)
Common Adverse EventsDyspnea, nasopharyngitis
EfficacySignificant reduction in PVR and improved HRQoL

Properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196063
Record name Macitentan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441798-33-0
Record name Macitentan
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Record name Macitentan [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macitentan
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Record name Macitentan
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Record name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
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Record name MACITENTAN
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Melting Point

134-136°C
Record name Macitentan
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URL https://www.drugbank.ca/drugs/DB08932
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

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